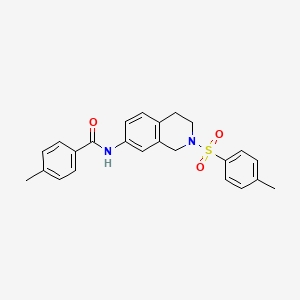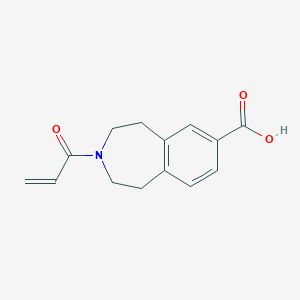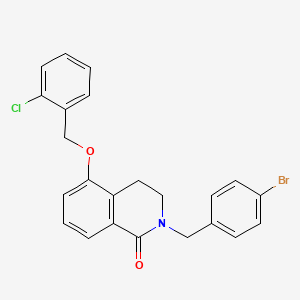![molecular formula C19H20N4O2 B2426362 4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418648-74-3](/img/structure/B2426362.png)
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAP and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation.
Mechanism of Action
MPAP is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting MAGL, MPAP increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of various physiological processes.
Biochemical and physiological effects:
MPAP has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of anxiety and depression. MPAP has been shown to increase the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
MPAP has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, making it a valuable tool for studying the endocannabinoid system. MPAP has also been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. However, MPAP also has some limitations for lab experiments. It is a complex compound that requires a complex synthesis process, which can be time-consuming and expensive. Additionally, the effects of MPAP on the endocannabinoid system can be complex and difficult to interpret, making it challenging to draw clear conclusions from lab experiments.
Future Directions
There are several future directions for the study of MPAP. One potential direction is the further exploration of its potential applications in the treatment of various inflammatory and neuropathic pain conditions. Another potential direction is the study of its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the effects of MPAP on the endocannabinoid system and its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-5-nitropyridine with 4-hydroxyphenyl chloromethyl ketone to form a nitro intermediate. The nitro intermediate is then reduced to an amine intermediate, which is further reacted with 1-methyl-4-(2,2,2-trifluoroethoxy)pyrazole to form the final product.
Scientific Research Applications
MPAP has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. MPAP has also been shown to have potential applications in the treatment of anxiety and depression.
properties
IUPAC Name |
4-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-15(10-21-22)12-23-13-16(23)14-24-18-3-2-4-19(9-18)25-17-5-7-20-8-6-17/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIZFHEFFXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC(=CC=C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2426287.png)
![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)




![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2426300.png)


![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2426303.png)